molecular formula C4H6ClFO2S B2603807 (1-Fluorocyclopropyl)methanesulfonyl chloride CAS No. 2044773-59-1

(1-Fluorocyclopropyl)methanesulfonyl chloride

Cat. No.: B2603807
CAS No.: 2044773-59-1
M. Wt: 172.6
InChI Key: WFQALSZGXIQRPO-UHFFFAOYSA-N
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Description

(1-Fluorocyclopropyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₄H₆ClFO₂S and a molecular weight of 172.61 g/mol . It is characterized by the presence of a fluorocyclopropyl group attached to a methanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluorocyclopropyl)methanesulfonyl chloride typically involves the reaction of cyclopropylmethanol with a fluorinating agent, followed by sulfonylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Fluorocyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Fluorocyclopropyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanesulfonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.

    (1-Chlorocyclopropyl)methanesulfonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

    (1-Bromocyclopropyl)methanesulfonyl chloride: Contains a bromine atom, which also affects its reactivity and applications.

Uniqueness

(1-Fluorocyclopropyl)methanesulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

(1-fluorocyclopropyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO2S/c5-9(7,8)3-4(6)1-2-4/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQALSZGXIQRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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